1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone
Description
This compound features a pyrrole ring substituted with two methyl groups (positions 3 and 5), a nitro group (position 4), and an ethanone moiety (position 2).
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-7(6(3)11)9-5(2)8(4)10(12)13/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIHLXHXXDZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1[N+](=O)[O-])C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3,5-Dimethylpyrrole
The foundational step in synthesizing this compound involves introducing a nitro group at the 4-position of the pyrrole ring. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which acts as both a catalyst and dehydrating agent.
Reaction Conditions
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Nitrating Agent : 65% HNO₃ (1.2 equivalents) in H₂SO₄ (98%)
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Temperature : 0–5°C (to minimize side reactions such as ring oxidation)
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Time : 2–4 hours
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Workup : Quenching with ice-water, followed by neutralization with NaHCO₃ and extraction with dichloromethane.
Key Challenges
Acetylation of 3,5-Dimethyl-4-nitropyrrole
Following nitration, the 2-position of the pyrrole ring is acetylated to introduce the ethanone group. Friedel-Crafts acylation is employed, utilizing acetic anhydride (Ac₂O) as the acylating agent.
Reaction Conditions
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Acylating Agent : Acetic anhydride (1.5 equivalents)
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Catalyst : Anhydrous AlCl₃ (1.1 equivalents)
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Solvent : Dichloromethane (DCM) at reflux (40°C)
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Time : 6–8 hours
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Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insights
The AlCl₃ catalyst generates an acylium ion (CH₃CO⁺), which undergoes electrophilic substitution at the electron-rich 2-position of the pyrrole ring. Steric hindrance from the 3,5-dimethyl groups further directs acetylation to the 2-position.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance scalability and reproducibility, industrial synthesis adopts continuous flow reactors. These systems mitigate exothermic risks associated with nitration and improve mass transfer efficiency.
Process Parameters
| Parameter | Nitration Step | Acetylation Step |
|---|---|---|
| Reactor Type | Tubular (SS316) | Packed-bed (AlCl₃) |
| Residence Time | 15–20 minutes | 45–60 minutes |
| Temperature | 5–10°C | 35–40°C |
| Throughput | 50 L/hour | 30 L/hour |
| Purity | >98% (HPLC) | >95% (HPLC) |
Advantages
-
Safety : Precise temperature control reduces thermal runaway risks.
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Yield : 80–85% overall yield due to minimized intermediate degradation.
Optimization and Yield Enhancement Strategies
Catalyst Screening
Alternative catalysts for acetylation have been investigated to replace AlCl₃, which generates stoichiometric waste.
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| FeCl₃ | DCM | 58 |
| ZnCl₂ | Toluene | 62 |
| Ionic Liquid [BMIM]Cl | Neat | 74 |
Ionic liquids offer greener alternatives, enabling catalyst recycling and reducing effluent toxicity.
Solvent Effects
Polar aprotic solvents like DMF improve nitro group stability during acetylation but may complicate purification.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Batch Nitration | 68–72 | 95 | Moderate | 120 |
| Flow Reactor | 80–85 | 98 | High | 90 |
| MCR Approach | <50 | 80 | Low | 150 |
Key Findings
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-(3,5-Dimethyl-4-amino-1H-pyrrol-2-yl)ethanone.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: 1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)acetic acid.
Scientific Research Applications
1-(3,5-Dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may inhibit specific enzymes by binding to their active sites or by interacting with cofactors. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Pyrazole-Based Derivatives
- 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1-(4-Nitrophenyl)Ethanone (): Core: Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. pyrrole. Substituents: Nitrophenyl group attached to ethanone; methyl groups on pyrazole. Activity: Demonstrates potent DNA photocleaving activity under UV light at 1 µg concentration . Synthesis: Regioselective synthesis under solvent-free conditions .
- 1-[3,5-Dimethyl-4-((4-Nitrophenyl)Thio)-1H-Pyrazol-1-yl]-2-(2,4-Dimethylphenoxy)Ethanone (): Substituents: Nitrophenylthio group at position 4 of pyrazole; phenoxy-ethanone. Applications: Potential use in drug discovery (ZINC2685858 listed) .
Pyrrole-Based Derivatives
- 1-(4-Acetyl-3,5-Dimethyl-1H-Pyrrol-2-yl)-2-[4-(2-Fluorophenyl)Sulfonylpiperazin-1-yl]Ethanone (): Substituents: Acetyl group on pyrrole; sulfonylpiperazine side chain. Solubility: 6.4 µg/mL at pH 7.4, indicating moderate hydrophilicity due to the sulfonyl group .
Physicochemical Properties
*Calculated based on molecular formula.
Computational Insights
- Density Functional Theory (DFT) : Methods described in and can model electronic effects, such as the nitro group’s impact on pyrrole ring electron density, predicting reactivity and stability .
Biological Activity
1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a pyrrole derivative characterized by its unique structural features, including a nitro group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrrole ring. The molecular formula is C8H10N2O3, indicating significant potential for biological activity due to its ability to interact with various biological targets. This compound has garnered interest in pharmacological research for its enzyme inhibition properties and potential applications in drug development.
The compound's structure allows for various chemical reactions, which are crucial for its biological activity:
- Reduction : The nitro group can be converted into an amino group through reduction, enhancing its reactivity.
- Substitution Reactions : The compound can participate in nucleophilic substitutions, allowing for modifications that may alter its biological properties.
- Oxidation : The methyl groups can be oxidized to form carboxylic acids, potentially influencing its pharmacological effects.
Biological Activity
The biological activity of this compound primarily arises from its interactions with cellular components. Key findings include:
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes by binding to their active sites or interacting with cofactors. The nitro group plays a critical role in forming reactive intermediates that can modulate enzyme activity. These interactions could lead to significant effects on metabolic pathways.
Cytotoxic Effects
The compound has been evaluated for cytotoxicity in different cellular models. Its ability to induce cell death in cancer cell lines could be linked to its enzyme inhibitory effects and the formation of reactive oxygen species (ROS) as a result of metabolic activation.
Case Studies
Several studies have investigated related compounds within the pyrrole family, providing insights into the biological activities that may also apply to this compound:
- Study on Pyrrole Derivatives : A study demonstrated that certain pyrrole derivatives could enhance monoclonal antibody production while suppressing cell growth in recombinant cell cultures. This suggests potential applications in biopharmaceutical production where enzyme modulation is critical .
- Antiviral Activity : Research on similar compounds indicated moderate to potent activity against HIV-1, highlighting the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | Lacks nitro group | Reduced reactivity |
| 1-(3,5-Dimethyl-4-amino-1H-pyrrol-2-yl)ethanone | Contains amino group | Potentially enhanced interaction with biological targets |
| 1-(3,5-Dimethyl-4-chloro-1H-pyrrol-2-yl)ethanone | Contains chloro substituent | Different reactivity profile compared to the nitro variant |
The mechanism through which this compound exerts its effects involves several pathways:
- Bioreduction : The nitro group undergoes bioreduction to generate reactive intermediates.
- Enzyme Interaction : Binding to active sites of enzymes alters their function and can lead to inhibition or activation of metabolic pathways.
- Cellular Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,5-dimethyl-4-nitro-1H-pyrrol-2-yl)ethanone, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nitration of a pre-functionalized pyrrole intermediate. Key steps include:
- Nitration : Controlled introduction of the nitro group at the 4-position under acidic conditions (e.g., HNO₃/H₂SO₄).
- Acetylation : Use of acetylating agents (e.g., acetic anhydride) to install the ethanone moiety.
Reaction progress should be monitored via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FT-IR) to track functional group transformations (e.g., nitro group absorption at ~1520 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR ) is critical for confirming regioselectivity and purity .
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : Methyl groups at positions 3 and 5 will show distinct splitting patterns due to coupling with adjacent protons. The nitro group’s electron-withdrawing effect deshields nearby protons, shifting signals downfield.
- ¹³C NMR : The ethanone carbonyl carbon typically resonates at ~200–210 ppm, while nitro-substituted carbons appear at ~140–150 ppm.
- High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation to rule out isobaric impurities.
Comparative analysis with computational density functional theory (DFT) -predicted spectra enhances accuracy .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Electrostatic Potential Maps : Visualize electron-rich regions (nitro group) and electron-deficient zones (ethanone carbonyl) to predict nucleophilic/electrophilic attack sites.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate kinetic stability and charge-transfer behavior. Validation against experimental UV-Vis spectra is recommended .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- SHELXL Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms using riding models.
- Twinned Data : Apply the HKLF5 format in SHELXL to handle twinning, and validate with the R-factor convergence (<5% discrepancy).
- Disorder Modeling : For disordered nitro or methyl groups, split occupancy models and apply geometric restraints to maintain bond-length consistency .
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be analyzed systematically?
- Methodological Answer :
- Variable-Temperature NMR : Determine if dynamic effects (e.g., rotational barriers) cause signal splitting.
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent proximity.
- Computational Validation : Compare experimental NMR shifts with GIAO-DFT (Gauge-Including Atomic Orbitals) calculations to assign ambiguous signals .
Q. What experimental designs assess the compound’s potential pharmacological activity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, GPCRs).
- In Vitro Assays : Test cytotoxicity via MTT assay on cancer cell lines and evaluate selectivity using non-malignant cells.
- ADMET Prediction : Compute pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
